molecular formula C17H14O3 B3327302 (3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one CAS No. 330558-22-0

(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one

Cat. No.: B3327302
CAS No.: 330558-22-0
M. Wt: 266.29 g/mol
InChI Key: ROYAQYCRHNHZPY-UVTDQMKNSA-N
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Description

The compound (3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one is a member of the furan family, characterized by a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one typically involves the following steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Aldol Condensation: The key step in the synthesis is the aldol condensation between 5-methylfuran-2-carbaldehyde and 5-(4-methylphenyl)furan-2-carbaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bond in the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bond or the furan rings, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially distinct biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that furan derivatives can exhibit antibacterial, antifungal, and anticancer activities. The specific structural features of this compound may enhance its interaction with biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive furan rings. Additionally, its potential biological activities make it a valuable component in the formulation of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s furan rings and double bond allow it to form stable interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-methyl-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]furan-2-one
  • (3Z)-5-methyl-3-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]furan-2-one
  • (3Z)-5-methyl-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one

Uniqueness

Compared to these similar compounds, (3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-3-5-13(6-4-11)16-8-7-15(20-16)10-14-9-12(2)19-17(14)18/h3-10H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYAQYCRHNHZPY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C=C(OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C=C(OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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